
2-tert-Butyl-2-(cyclopentylmethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-2-(cyclopentylmethyl)oxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound features a tert-butyl group and a cyclopentylmethyl group attached to the oxirane ring, making it a unique and interesting molecule for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-2-(cyclopentylmethyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of cyclopentylmethyl alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), in the presence of a tert-butyl group. The reaction is carried out under mild conditions, often at room temperature, to yield the desired epoxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is also explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 2-tert-Butyl-2-(cyclopentylmethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-2-(cyclopentylmethyl)oxirane finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-2-(cyclopentylmethyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
2-tert-Butyl-2-(cyclohexylmethyl)oxirane: Similar structure but with a cyclohexylmethyl group instead of a cyclopentylmethyl group.
2-tert-Butyl-2-(phenylmethyl)oxirane: Features a phenylmethyl group, offering different reactivity and applications.
2-tert-Butyl-2-(ethylmethyl)oxirane: Contains an ethylmethyl group, leading to variations in chemical behavior.
Uniqueness: 2-tert-Butyl-2-(cyclopentylmethyl)oxirane is unique due to the presence of both a tert-butyl group and a cyclopentylmethyl group. This combination imparts distinct steric and electronic properties, influencing its reactivity and making it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
112433-75-7 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
2-tert-butyl-2-(cyclopentylmethyl)oxirane |
InChI |
InChI=1S/C12H22O/c1-11(2,3)12(9-13-12)8-10-6-4-5-7-10/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
QTDTYVUPXQGWNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1(CO1)CC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


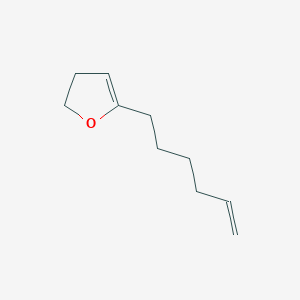
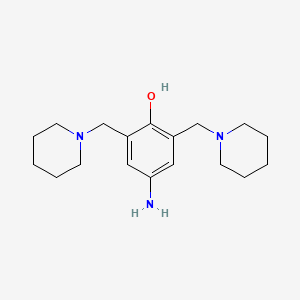
![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)

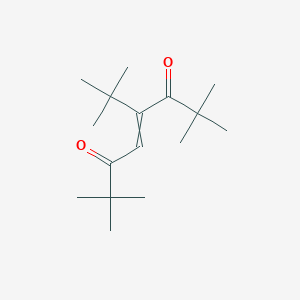
![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
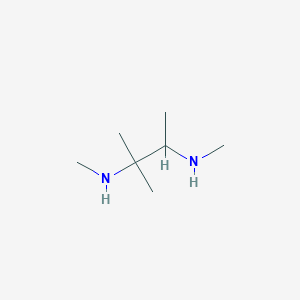
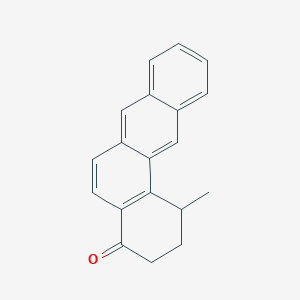
silane](/img/structure/B14315003.png)
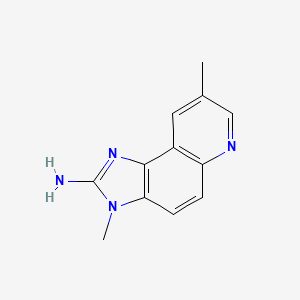
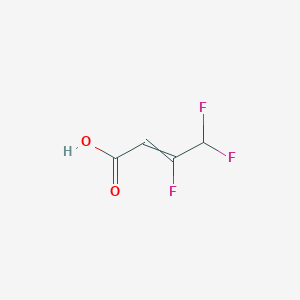

methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14315028.png)

